2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid - 252058-82-5

2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid

Catalog Number: EVT-3172007
CAS Number: 252058-82-5
Molecular Formula: C17H13ClF3NO3S
Molecular Weight: 403.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid belongs to a class of compounds known as 1,4-dihydropyridines. These compounds are known for their diverse biological activities, including antihypertensive, anti-inflammatory, and anti-thrombotic properties. In scientific research, this compound has been specifically studied for its potential as an anti-inflammatory and anti-exudative agent. []

Synthesis Analysis

The synthesis of 2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid involves a two-step process: []

Applications

2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid (compound 12) showed significant anti-inflammatory activity in a rat model of "acute formalin paw edema". It was found to be 1.09 to 1.81 times more effective than reference drugs like acetylsalicylic acid, indomethacin, nimesulide, and paracetamol. []

Other derivatives of this compound also exhibited promising anti-inflammatory and anti-exudative effects in the same study. []

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]-amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamide (12)

Compound Description: This compound belongs to the 1,4-dihydropyridine class and exhibits pronounced anti-inflammatory and anti-exudative activity. [] In rat models of "acute formalin paw edema", compound 12 was shown to be 1.09–1.81 times more effective than reference anti-inflammatory drugs like acetylsalicylic acid, indomethacin, nimesulide, and paracetamol. []

Relevance: Compound 12 shares a core structure with 2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid, containing the key "2-oxo-2-{[3-(trifluoromethyl)phenyl]-amino}ethyl}sulfanyl" moiety attached to a central scaffold. Both compounds demonstrate the potential of this structural motif for anti-inflammatory activity, though their central scaffold differs (dihydropyridine vs. acetic acid). []

N-Methylmorpholinium 5-[(2,4-dichlorophenyl)carbamoyl]-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-thiolate

Compound Description: This thiolate is a key intermediate in the synthesis of the 1,4-dihydropyridine derivatives discussed in the paper. [] It is prepared via a one-pot reaction and can be readily S-alkylated to form compounds like 12. []

Relevance: This compound serves as the direct precursor to compound 12, highlighting a synthetic pathway for introducing the "2-oxo-2-{[3-(trifluoromethyl)phenyl]-amino}ethyl}sulfanyl" moiety present in both compound 12 and 2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid. []

6-[(2-Anilino-2-oxoethyl)sulfanyl]- N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamide (16)

Compound Description: Similar to compound 12, this 1,4-dihydropyridine derivative demonstrated anti-inflammatory activity in the "acute formalin paw edema" rat model, reducing induced paw edema by 42.91% compared to the control group. []

Relevance: While structurally similar to compound 12 and 2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid, compound 16 features an unsubstituted aniline group instead of the 4-(trifluoromethyl)aniline moiety. This highlights the importance of the "2-oxo-2-anilinoethyl}sulfanyl" fragment for anti-inflammatory activity, allowing for exploration of various substituents on the aniline ring. []

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide (14)

Compound Description: This 1,4-dihydropyridine derivative exhibited strong anti-inflammatory activity, showing 1.65–2.85 times higher efficacy than reference drugs in 18-hour experiments using the "acute formalin paw edema" rat model. []

Relevance: This compound is structurally analogous to compounds 12 and 16, but with a 3-methyl substituent on the aniline group. Comparison with these compounds emphasizes the impact of different aniline substitutions on the overall anti-inflammatory activity within this structural class. []

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide (11)

Compound Description: This 1,4-dihydropyridine derivative was the most active anti-inflammatory compound identified in the study, showing a 2.9-fold higher efficacy in reducing paw edema compared to nimesulide in the "acute formalin paw edema" rat model. []

Relevance: Compound 11 demonstrates the potential for increased anti-inflammatory activity by incorporating 3,5-dimethyl substituents on the aniline group, compared to the single substitutions in compounds 14 and 16, or the 4-(trifluoromethyl)aniline in compound 12 and 2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid. []

Properties

CAS Number

252058-82-5

Product Name

2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid

IUPAC Name

2-[1-(4-chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylacetic acid

Molecular Formula

C17H13ClF3NO3S

Molecular Weight

403.8 g/mol

InChI

InChI=1S/C17H13ClF3NO3S/c18-12-5-1-10(2-6-12)15(26-9-14(23)24)16(25)22-13-7-3-11(4-8-13)17(19,20)21/h1-8,15H,9H2,(H,22,25)(H,23,24)

InChI Key

UFARTXRKGBIWNB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(=O)NC2=CC=C(C=C2)C(F)(F)F)SCC(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(C(=O)NC2=CC=C(C=C2)C(F)(F)F)SCC(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.